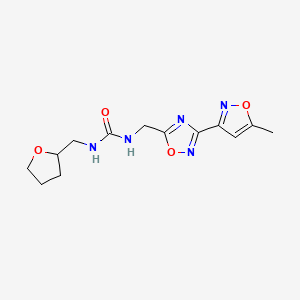
1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C13H17N5O4 and its molecular weight is 307.31. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Conformational Adjustments and Assembly
Conformational adjustments in urea and thiourea-based assemblies have been explored, highlighting the significance of intramolecular hydrogen bonding and the influence of different substituents and conditions on self-assembly and crystallization processes. The study by Phukan and Baruah (2016) focuses on the conformational adjustments over synthons of urea and thiourea-based assemblies, emphasizing the impact of positional isomers and hydration on assembly behaviors (Phukan & Baruah, 2016).
Oxadiazoles in Medicinal Chemistry
Oxadiazoles, with their distinct regioisomeric forms, play a crucial role in medicinal chemistry due to their bioisosteric properties and potential therapeutic applications. Boström et al. (2012) conducted a comprehensive study on oxadiazoles, revealing their utility as bioisosteric replacements for ester and amide functionalities, and outlined novel synthetic routes for accessing a broad spectrum of 1,3,4-oxadiazoles (Boström et al., 2012).
Synthesis and Activity of Urea Derivatives
The synthesis of novel urea derivatives and their evaluation for antimicrobial activity and cytotoxicity have been reported, highlighting the chemical diversity and potential pharmacological benefits of these compounds. Shankar et al. (2017) synthesized novel urea derivatives, demonstrating their promising antimicrobial activity against various bacterial and fungal pathogens (Shankar et al., 2017).
Reactions of Anthranilic Acid Derivatives
The study by Papadopoulos (1984) explored the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to the formation of various cyclic compounds and highlighting the versatility of urea derivatives in synthesizing heterocyclic compounds (Papadopoulos, 1984).
Formation Pathway of Oxadiazinones
The formation pathway of specific oxadiazinones through reactions involving urea and methyl derivatives with formaldehyde was investigated, shedding light on the synthetic routes and mechanisms leading to these heterocyclic compounds. Shiba et al. (1989) detailed the stepwise formation leading to the synthesis of 3,5-bis(methoxymethyl)perhydro-1,3,5-oxadiazin-4-one, providing insights into the steric and chemical factors influencing these reactions (Shiba et al., 1989).
特性
IUPAC Name |
1-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-8-5-10(17-21-8)12-16-11(22-18-12)7-15-13(19)14-6-9-3-2-4-20-9/h5,9H,2-4,6-7H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEQAOLQTKGVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)
![1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2969155.png)
![N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2969156.png)
![{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid](/img/structure/B2969158.png)
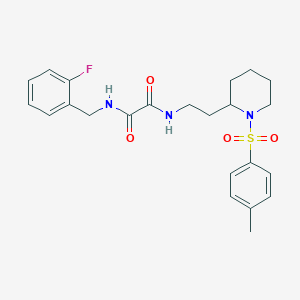

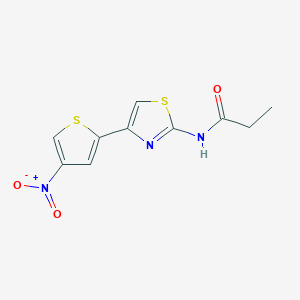

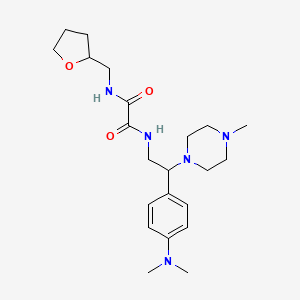
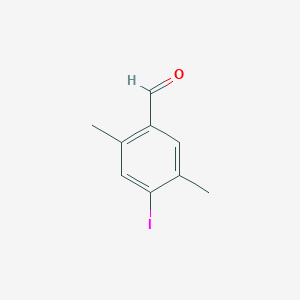
![3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2969169.png)
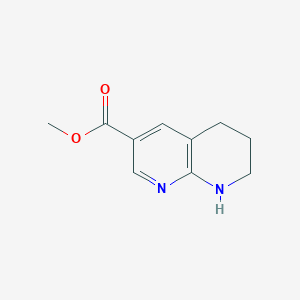
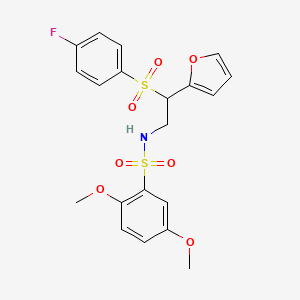
![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)